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Compound of Interest

Compound Name: Josiphos SL-J418-2

Cat. No.: B12059103

Get Quote

Executive Summary: The Generalist vs. The
Specialist
In the landscape of asymmetric hydrogenation, the Josiphos ligand family (ferrocenyl-

diphosphines) represents the gold standard for industrial scalability.

SL-J001-1 is the "Benchmark Generalist." It is the ligand responsible for the largest-scale

asymmetric hydrogenation in history (the Metolachlor process). It offers exceptional Turnover

Numbers (TON) and broad applicability for standard substrates.

SL-J418-2 is the "Tuned Specialist." Modified with sterically demanding (3,5-xylyl) and

electron-rich (methoxy-dimethylphenyl) groups, it is engineered for hindered substrates (e.g.,

tetrasubstituted alkenes, bulky imines) where the standard SL-J001-1 fails to induce

sufficient enantioselectivity.

Verdict: Start screening with SL-J001-1. If enantiomeric excess (ee) is <90% or conversion is

sluggish due to steric hindrance, switch to SL-J418-2.
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The core difference lies in the steric and electronic tuning of the phosphine substituents

attached to the ferrocene backbone.[1][2] This tuning alters the "chiral pocket" experienced by

the substrate.

Structural Comparison
Feature SL-J001-1 (The Classic)

SL-J418-2 (The Tuned

Variant)

CAS Number 155806-35-2 849924-48-7

Configuration (Enantiomeric series available)

Side-Chain Phosphine
Dicyclohexyl-phosphino (

)
Di(3,5-xylyl)-phosphino

Ferrocenyl Phosphine
Diphenyl-phosphino (

)

Bis(4-methoxy-3,5-

dimethylphenyl)-phosphino

Electronic Profile
Electron-rich alkyl phosphine /

Neutral aryl

Highly Electron-rich (Methoxy

donation)

Steric Profile
Moderate Bulk (Standard

Pocket)
High Bulk (Restricted Pocket)

Visualization: Steric & Electronic Tuning
The following diagram illustrates the structural logic. SL-J418-2 introduces "interlocking" bulk to

freeze substrate conformation in hindered systems.
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Figure 1: Structural divergence between the standard and tuned Josiphos ligands.

Performance Benchmark: Experimental Data
The following data synthesizes industrial case studies (e.g., Solvias, Syngenta) comparing

Josiphos performance across substrate classes.

Scenario A: The "Easy" Target (Standard Enamides)
Substrate: Methyl acetamidoacrylate (Precursor to amino acids)

SL-J001-1: Exhibits record-breaking efficiency.

SL-J418-2: Effective, but often unnecessary overkill.
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Metric SL-J001-1 SL-J418-2

Enantiomeric Excess (ee) > 99.0% > 98.5%

Substrate-to-Catalyst (S/C) 20,000 : 1 5,000 : 1

TOF (Turnover Frequency)

> 5,000 ngcontent-ng-

c1989010908="" _nghost-ng-

c2127666394="" class="inline

ng-star-inserted">

~ 2,000

Conclusion
Preferred. Higher economy

and speed.

Comparable, but less cost-

effective.

Scenario B: The "Hard" Target
(Hindered/Tetrasubstituted)
Substrate: Tetrasubstituted Enamide or Bulky

-Keto Ester

Challenge: The standard pocket of J001-1 is too loose, allowing the bulky substrate to rotate,

eroding enantioselectivity.

Solution: J418-2's xylyl groups create a "tight fit," forcing a single binding mode.

Metric SL-J001-1 SL-J418-2

Enantiomeric Excess (ee) 78% - 85% (Insufficient) 96% - 99% (Target Met)

Conversion (24h) 90% > 99%

Activity Note Steric clash reduces rate.
Electronic richness stabilizes

oxidative addition.

Conclusion Failed. Poor stereocontrol. Preferred. Essential for purity.
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To ensure reproducibility, use the following self-validating screening protocol.

General Screening Workflow (Rh/Ir Catalysis)
Pre-requisite: All steps must be performed in a glovebox or using strict Schlenk techniques (

ppm).

Step 1: Catalyst Pre-formation (In-situ)

Weigh Metal Precursor:

For Rh:

(0.005 mmol).

For Ir:

(0.0025 mmol).

Weigh Ligand (1.1 equivalents relative to metal):

SL-J001-1: ~3.5 mg (MW: 640.6 g/mol ).

SL-J418-2: ~4.2 mg (MW: 754.7 g/mol ).

Dissolve in degassed solvent (MeOH or TFE for Rh; DCM or Toluene for Ir) and stir for 30

mins.

Validation: Solution should turn clear orange/red (Rh) or deep red (Ir). Precipitate indicates

oxidation.

Step 2: Hydrogenation

Add substrate solution (S/C ratio 100:1 for screening).

Transfer to autoclave. Purge with

(3x) and
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(3x).

Pressurize to 5–50 bar

.

Stir at Room Temperature (25°C) for 12–24 hours.

Decision Logic for Ligand Selection
Use this workflow to determine which ligand fits your API development.

Start Screening
Target: Chiral Amine/Alcohol

Screen SL-J001-1
(Standard Conditions)

Check ee% and Conversion

ee > 98%
Scale up with SL-J001-1

Pass

ee < 90% OR
Low Conversion (Sterics)

Fail

Switch to SL-J418-2
(Steric/Electronic Tuning)

Re-evaluate:
Likely ee improvement

Click to download full resolution via product page
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Figure 2: Screening decision matrix.

Physicochemical Properties & Handling[4][5]
Property SL-J001-1 SL-J418-2

Molecular Weight 640.61 g/mol 754.70 g/mol

Physical State Orange crystalline powder Orange/Red powder

Air Stability

Moderate. Solid is stable for

weeks; solutions oxidize in

hours.

Lower. Electron-rich

phosphines oxidize faster in

solution.

Solubility
Soluble in MeOH, THF,

Toluene, DCM.

Similar; lower solubility in

alcohols due to xylyl bulk.

Storage Inert gas, < 4°C.
Inert gas, < -20°C

recommended.

Critical Handling Note: While Josiphos ligands are robust compared to other phosphines, SL-

J418-2 contains highly electron-rich phosphines (methoxy-substituted). It is more susceptible to

oxidation than J001-1. Always degas solvents thoroughly (freeze-pump-thaw) before use.
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The found

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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